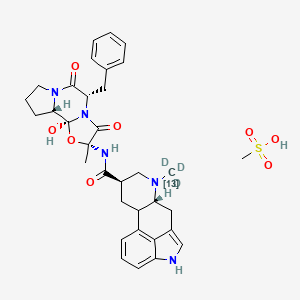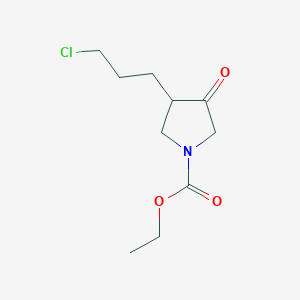
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an ethyl ester group at the 1-position, a 3-chloropropyl group at the 3-position, and a keto group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 4-oxopyrrolidine-1-carboxylate with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxopyrrolidine-1-carboxylate: Lacks the chloropropyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloropropylamine: Contains the chloropropyl group but lacks the pyrrolidine ring and ester functionality.
4-Oxopyrrolidine-1-carboxylic acid: Lacks the ethyl ester and chloropropyl groups, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C10H16ClNO3 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3 |
InChI-Schlüssel |
VLADXSIKWDYABL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC(C(=O)C1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
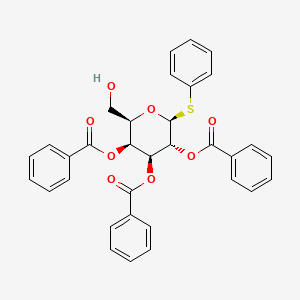
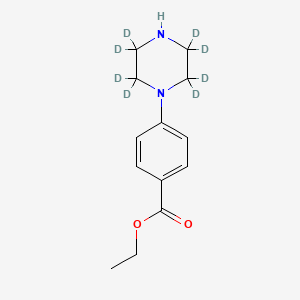
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)


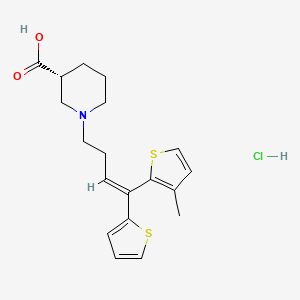
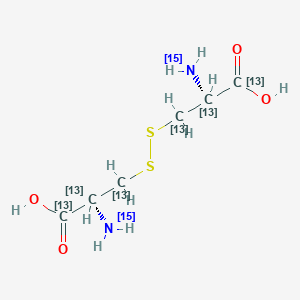
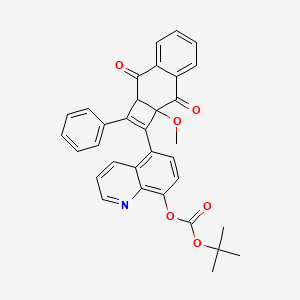
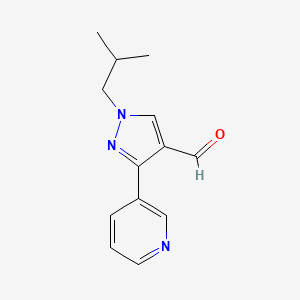
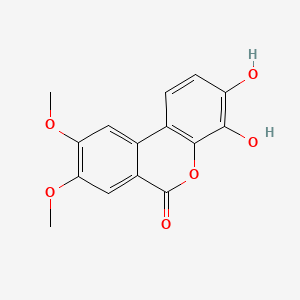

![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
